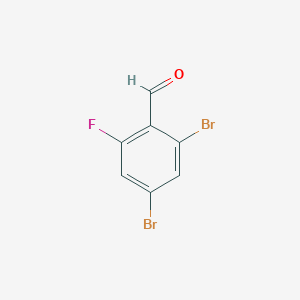

2,4-Dibromo-6-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPUNOMXYMQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378805 | |

| Record name | 2,4-dibromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205683-34-7 | |

| Record name | 2,4-dibromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Aromatic Aldehyde

An In-Depth Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde

This compound is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its chemical structure, featuring a reactive aldehyde group ortho to a fluorine atom and flanked by two bromine atoms, makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a multitude of chemical transformations, providing a gateway to novel heterocyclic systems and other intricate organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with mechanistic considerations, its applications in drug discovery, and essential safety information. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 205683-34-7[1][2][3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 205683-34-7 | [1][2][3][4] |

| Molecular Formula | C₇H₃Br₂FO | [1][2][4] |

| Molecular Weight | 281.91 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid (form may vary) | Assumed based on similar compounds |

| Purity | ≥97% | [1][2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP | 3.1632 | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established organic chemistry principles and patent literature for analogous compounds. A common approach involves the selective bromination of a fluorobenzaldehyde precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

A logical synthetic route starts with 2-fluoro-4-bromobenzaldehyde, which can be subjected to a second electrophilic bromination. The fluorine atom is an ortho-, para-director, but it is deactivating. The existing bromine atom is also an ortho-, para-director and deactivating. The aldehyde group is a meta-director and strongly deactivating. The regioselectivity of the second bromination will be directed by the activating effects of the ortho-fluorine and para-bromine, leading to the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

-

Initial Bromination: To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as iron(III) bromide is added. Bromine is then added dropwise at a controlled temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated to yield the crude 2-fluoro-4-bromobenzaldehyde. Purification is typically achieved by column chromatography.

-

Second Bromination: The purified 2-fluoro-4-bromobenzaldehyde is dissolved in a strong acid, such as sulfuric acid. N-Bromosuccinimide (NBS) is then added portion-wise. The strong acid protonates the aldehyde, further deactivating the ring, but the ortho-fluorine and para-bromine direct the incoming electrophile to the 6-position.

-

Final Purification: The reaction mixture is carefully poured into ice water, and the precipitate is collected, washed, and dried. The final product, this compound, can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are cornerstone building blocks in the synthesis of pharmaceuticals.[5][6] The unique substitution pattern of this compound offers medicinal chemists a versatile scaffold for creating diverse and complex molecules.

-

Orthogonal Reactivity: The aldehyde, fluorine, and two bromine atoms provide multiple, distinct reactive sites. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to introduce new side chains. The bromine atoms are amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Fragment-Based Drug Discovery (FBDD): This compound can be considered a "fragment" in FBDD, a powerful technique for identifying lead compounds by screening small, low-complexity molecules.[7] The core structure can be elaborated into more potent and selective drug candidates.[7]

-

Protein Degrader Building Block: It is classified as a building block for protein degraders, suggesting its utility in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras) that are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2]

-

Bioisosteric Replacement: The fluorine atom is a common bioisostere for a hydrogen atom or a hydroxyl group. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's pKa.

Sources

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CAS:205683-34-7 | ACCELPHARMTECH [accelpharmtech.com]

- 4. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dibromo-6-fluorobenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 2,4-Dibromo-6-fluorobenzaldehyde

Executive Summary

This compound is a halogenated aromatic aldehyde that serves as a highly functionalized building block for organic synthesis. Its trifunctional nature—possessing an aldehyde group and two distinct halogen atoms (bromine and fluorine) at specific positions—offers a versatile platform for constructing complex molecular architectures. The strategic placement of these groups dictates the molecule's reactivity, enabling selective transformations at the aldehyde moiety, the carbon-bromine bonds, or the activated carbon-fluorine bond. This guide provides a comprehensive analysis of its known chemical and physical properties, offers expert insights into its predicted reactivity based on fundamental chemical principles, outlines its potential applications in medicinal chemistry and materials science, and furnishes detailed safety and handling protocols. For researchers and drug development professionals, this molecule represents a valuable starting material for creating diverse compound libraries with potential biological activity.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and core properties. While extensive experimental data for this compound is not broadly published, we can consolidate its known identifiers and computed properties to build a robust profile.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and literature searches.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 205683-34-7 | [1][2] |

| Molecular Formula | C₇H₃Br₂FO | [1][2] |

| InChIKey | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [1] |

Structural and Molecular Data

The arrangement of atoms and their corresponding masses are fundamental to all stoichiometric and analytical considerations.

| Property | Value | Source |

| Molecular Weight | 281.90 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)C=O)Br | [2] |

| Monoisotopic Mass | 279.85347 Da | [1] |

Computed Physicochemical Properties

Computational models provide valuable predictions for properties that influence a molecule's behavior in biological and chemical systems, such as solubility and membrane permeability.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 3.1632 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Predicted Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and structural confirmation.

-

¹H NMR: The spectrum would be simple, showing two signals in the aromatic region. The single aromatic proton (H-5) would appear as a doublet, coupled to the adjacent fluorine atom. The aldehyde proton (CHO) would be a singlet, significantly downfield (δ ≈ 10 ppm).

-

¹³C NMR: The spectrum would display seven distinct signals. The aldehyde carbon would be the most downfield signal (δ ≈ 190 ppm). The carbon atoms attached to the halogens (C-2, C-4, C-6) would show characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift influenced by the ortho-bromo and ortho-aldehyde substituents.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch would be prominent around 1700-1720 cm⁻¹. C-Br and C-F stretching vibrations would appear in the fingerprint region.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional components. The electronic nature of the substituents—the electron-withdrawing aldehyde and the inductively withdrawing but lone-pair-donating halogens—creates a nuanced reactivity profile.

Reactions at the Aldehyde Group

The aldehyde is a primary site for transformations. Standard aldehyde chemistry can be readily applied:

-

Oxidation: Can be oxidized to the corresponding 2,4-dibromo-6-fluorobenzoic acid using reagents like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction to the benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

-

Reductive Amination: Forms amines via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Wittig Reaction: Converts the aldehyde to an alkene, providing a route for carbon-carbon bond formation.

Reactions on the Aromatic Ring

The two bromine atoms and one fluorine atom provide multiple handles for advanced synthetic transformations, particularly metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions (Suzuki, Stille, Heck, etc.): The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions. Due to the generally lower bond strength of C-Br compared to C-F, selective coupling at the bromine positions is highly feasible. This allows for the sequential introduction of aryl, alkyl, or alkyne groups, making it a powerful tool in drug discovery for scaffold decoration.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing aldehyde group, making it highly activated for SNAr. Reaction with nucleophiles (e.g., alkoxides, amines) can selectively displace the fluoride, providing a pathway to diverse derivatives that might be inaccessible through other means.

-

Metal-Halogen Exchange: Treatment with strong organometallic bases like n-butyllithium at low temperatures could lead to metal-halogen exchange, typically at one of the bromine positions, creating a nucleophilic aryl species ready for reaction with various electrophiles.

The following diagram illustrates the role of this compound as a central hub for generating diverse chemical scaffolds.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this building block, the following section provides a detailed, field-proven protocol for a selective Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Objective: To synthesize 4-bromo-6-fluoro-2-(aryl)benzaldehyde via selective cross-coupling at the C4-Br position.

Rationale: This protocol targets one of the two bromine atoms. While regioselectivity between C2-Br and C4-Br can be challenging, the C4 position is often more sterically accessible. The choice of a mild base (K₂CO₃) and a standard palladium catalyst is robust for this type of transformation.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting aldehyde.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

The following workflow diagram visualizes this experimental process.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety.

Hazard Identification

This compound is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

| GHS Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[4]

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin.

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

Conclusion

This compound is a potent and versatile synthetic intermediate. While comprehensive experimental characterization is still emerging in public literature, its structural features point to a predictable and highly useful reactivity profile. The ability to perform selective transformations at the aldehyde, the C-Br bonds via cross-coupling, and the C-F bond via SNAr makes it an invaluable tool for medicinal chemists and materials scientists aiming to generate novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards.

References

-

PubChem. This compound | C7H3Br2FO | CID 2773967. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-fluorobenzaldehyde. [Link]

-

Blazenet. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. [Link]

Sources

A Comprehensive Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, imparts distinct reactivity and makes it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the halogen substituents offer sites for cross-coupling reactions and metabolic modulation. This guide provides an in-depth analysis of the compound's fundamental properties, including a detailed look at its molecular weight, validated synthesis protocols, key applications, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity begins with its fundamental identifiers and physical properties. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is determined by the sum of the atomic weights of its constituent atoms. For C₇H₃Br₂FO, this is calculated to be approximately 281.90 g/mol .[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 205683-34-7 | ChemScene[2] |

| Molecular Formula | C₇H₃Br₂FO | PubChem[1] |

| Molecular Weight | 281.90 g/mol | PubChem[1] |

| 281.91 g/mol | ChemScene[2] | |

| 281.9 g/mol | AccelPharmTech[3] | |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)C=O)Br | ChemScene[2] |

| InChIKey | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Topological Polar Surface Area | 17.1 Ų | Computed by PubChem[1] |

| Complexity | 153 | Computed by PubChem[1] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

| LogP (Predicted) | 3.1632 | ChemScene[2] |

The presence of the electronegative fluorine and bromine atoms significantly influences the molecule's electronic properties and reactivity, making the aromatic ring electron-deficient and activating the aldehyde group for nucleophilic attack.

Synthesis and Purification

The synthesis of polysubstituted benzaldehydes like this compound requires a strategic approach to control regioselectivity. While specific peer-reviewed syntheses for this exact isomer are not abundant in public literature, a common and logical pathway involves the oxidation of a corresponding benzyl halide, which itself is synthesized from a toluene precursor. A well-established method for analogous compounds is the Kornblum oxidation.

A plausible synthetic route starts from 2-bromo-6-fluorotoluene, proceeds through a radical bromination to form the benzyl bromide intermediate, and culminates in oxidation to the desired aldehyde. This approach is advantageous as it often results in high purity and good yields.[4]

Caption: Plausible synthetic workflow for this compound.

Protocol: Two-Step Synthesis via Kornblum Oxidation

This protocol is adapted from established methods for preparing similar halogenated benzaldehydes.[4]

Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-fluorotoluene (1 equivalent) in a suitable solvent like carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Reaction: Heat the mixture to reflux under illumination with a light source (e.g., a 100W lamp) to facilitate the reaction for 6-24 hours. The progress can be monitored by GC-MS.

-

Work-up: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated sodium sulfite solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure to yield crude 2-bromo-6-fluoro-1-(bromomethyl)benzene, which can be used in the next step without further purification.

Step 2: Kornblum Oxidation to this compound

-

Reaction Setup: To the crude benzyl bromide from the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base like sodium bicarbonate.[4]

-

Oxidation: Heat the mixture, controlling the temperature around 95-100°C, for 3-15 hours. The reaction converts the benzyl bromide to the aldehyde.[4][5]

-

Quenching: Pour the cooled reaction mixture into ice water to precipitate the product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, evaporate the solvent, and purify the final product using silica gel column chromatography.

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone building blocks in medicinal chemistry and materials science.[6] The strategic placement of halogen atoms can enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[7]

-

Pharmaceutical Synthesis: this compound is a versatile intermediate. The aldehyde can be used to construct heterocyclic rings, while the bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity. This makes it a valuable precursor for synthesizing inhibitors of enzymes like phosphodiesterase (PDE4) or for creating novel anti-cancer and anti-inflammatory agents.[4][6]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop new agrochemicals aimed at improving crop protection.[6]

-

Materials Science: The unique electronic properties conferred by the halogens make this molecule a candidate for synthesizing organic semiconductors and materials for organic light-emitting diodes (OLEDs).[6][8]

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Safety data sheets for this and structurally similar compounds indicate several classifications.[9]

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed.[9]

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Table 3: Recommended Handling and Storage Procedures

| Aspect | Recommendation | Justification |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or fume hood. | To prevent skin, eye, and respiratory tract contact with the irritant powder.[10][11] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | To mitigate exposure effects immediately. Seek medical attention if irritation persists.[10] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | Standard industrial hygiene practice to minimize exposure risks.[9] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. A recommended storage condition is at 4°C under nitrogen.[2] | To ensure chemical stability and prevent degradation over time. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To prevent environmental contamination. |

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community. Its precisely defined molecular weight of ~281.90 g/mol is the starting point for its use in complex, multi-step syntheses. The strategic combination of an aldehyde functional group with a unique halogenation pattern provides a versatile platform for creating diverse and high-value molecules for the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous synthesis protocols and strict safety measures is paramount to successfully and safely leveraging the full potential of this powerful synthetic building block.

References

-

Title: this compound | C7H3Br2FO | CID 2773967 Source: PubChem URL: [Link]

-

Title: Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications Source: Chem.com URL: [Link]

-

Title: 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 Source: PubChem URL: [Link]

- Title: CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde Source: Google Patents URL

- Title: CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde Source: Google Patents URL

- Title: US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde Source: Google Patents URL

Sources

- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS:205683-34-7 | ACCELPHARMTECH [accelpharmtech.com]

- 4. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2,4-Dibromo-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde group flanked by a fluorine atom and two bromine atoms at strategic positions—provides a powerful scaffold for constructing complex molecular architectures. This trifunctional arrangement allows for orthogonal chemical modifications, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

The presence of bromine atoms offers synthetic handles for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds—qualities highly sought after in drug design.[3] The aldehyde group itself is a cornerstone of reactivity, enabling transformations such as condensations, reductive aminations, and oxidations.[4] This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol with mechanistic considerations, key applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational for its effective application in research and development.

Chemical Structure

The structure of this compound is defined by a benzene ring substituted with a formyl group (-CHO) at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 6.

Sources

A Technical Guide to 2,4-Dibromo-6-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of 2,4-dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical synthesis and drug discovery sectors. The strategic placement of two bromine atoms, a fluorine atom, and an aldehyde group on the benzene ring imparts a unique and versatile reactivity profile. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, explores its characteristic reactivity, and discusses its application as a key intermediate in the construction of complex molecular architectures. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose formal IUPAC name is this compound.[1] It is a valuable building block in organic synthesis due to its multiple functional groups that can be selectively manipulated.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 205683-34-7 | [1][2] |

| Molecular Formula | C₇H₃Br₂FO | [1][2] |

| Molecular Weight | 281.91 g/mol | [1][2] |

| Appearance | Off-white to beige solid/powder | [3] |

| Melting Point | 43-47 °C | [3][4] |

| Boiling Point | Not precisely determined; estimated higher than related compounds | |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1][2] |

| logP (octanol/water) | 3.16 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes often requires carefully orchestrated strategies to ensure correct regiochemistry. A prevalent and effective method for the formylation of an aryl halide is ortho-lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

The proposed synthesis for this compound starts from the commercially available 1,3-dibromo-5-fluorobenzene. The fluorine atom, being a strong ortho-directing group for metallation, guides the lithiation to the C2 position. The extreme cold temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Subsequent reaction with DMF and an acidic workup yields the target aldehyde.

Caption: Directed ortho-lithiation synthesis of this compound.

Experimental Protocol: Synthesis via Ortho-Lithiation

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 1,3-dibromo-5-fluorobenzene (10.0 g, 39.1 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 27.0 mL, 43.0 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 4.5 mL, 58.6 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Quenching and Workup: Carefully quench the reaction by pouring it into a beaker containing 200 mL of 1 M HCl solution cooled in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and saturated sodium chloride (brine) solution (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which allows for a wide array of subsequent chemical modifications.

-

Aldehyde Group: This group is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, reductive amination, Wittig olefination, and the formation of imines and other carbonyl derivatives.

-

Carbon-Bromine Bonds: The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions.[5] Reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Heck couplings can be employed to form new C-C, C-N, or C-O bonds. The bromine at the C2 position, ortho to the fluorine, is generally more sterically hindered and electronically distinct from the bromine at C4, offering potential for regioselective reactions under carefully controlled conditions.

-

Aromatic Ring & C-F Bond: The aromatic ring is electron-deficient due to the presence of three electron-withdrawing halogens and an aldehyde group. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon, which is flanked by two activating groups.

Caption: Key reaction pathways for this compound.

Application in Heterocyclic Synthesis: A Case Study

Halogenated benzaldehydes are crucial precursors for synthesizing heterocyclic scaffolds that form the core of many pharmaceutical agents.[6] For instance, the related compound 2-bromo-6-fluorobenzaldehyde is used to synthesize indazoles, a privileged structure in medicinal chemistry.[3][6] A similar strategy can be applied to this compound to create novel, highly substituted heterocyclic systems.

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted Indazole Derivative

This protocol is a representative example of how this compound can be used in a multi-component reaction to build complex heterocyclic structures.

-

Reaction Setup: In a sealed reaction vial, combine this compound (282 mg, 1.0 mmol), a primary amine (e.g., aniline, 112 mg, 1.2 mmol), sodium azide (98 mg, 1.5 mmol), and copper(I) oxide (7 mg, 0.05 mmol) in polyethylene glycol (PEG-400, 3 mL).

-

Reaction Conditions: Seal the vial and heat the mixture to 110 °C with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to isolate the target 5,7-dibromo-indazole derivative.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 2: GHS Hazard Information

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[7] Work in a well-ventilated fume hood to avoid inhalation of dust.[8]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Ingestion: If swallowed, rinse mouth and drink plenty of water. Immediately consult a physician.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Recommended storage is under a nitrogen atmosphere at 4°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its unique arrangement of reactive sites—an aldehyde, two distinct bromine atoms, and an activated fluorine atom—provides medicinal and materials chemists with a powerful tool for constructing complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in research and development.

References

-

PubChem. This compound | C7H3Br2FO | CID 2773967. Available from: [Link]

-

PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Available from: [Link]

- Google Patents. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ossila.com [ossila.com]

- 4. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthesis route for 2,4-Dibromo-6-fluorobenzaldehyde, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The core of this guide focuses on the strategic application of Directed ortho-Metalation (DoM), a powerful tool for the functionalization of aromatic rings. We will delve into the mechanistic underpinnings of this approach, providing a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms, a fluorine atom, and a formyl group on the benzene ring offers multiple points for diversification, making it an invaluable scaffold for the synthesis of a wide array of complex molecular architectures. The unique substitution pattern, particularly the ortho-fluorobenzaldehyde moiety, is a common feature in bioactive compounds, often enhancing metabolic stability and modulating binding affinity to biological targets.

This guide will focus on the most logical and efficient synthetic strategy, moving from the readily available starting material, 1,3-Dibromo-5-fluorobenzene, to the target molecule with high regioselectivity.

Strategic Synthesis Design: Directed ortho-Metalation as the Method of Choice

The synthesis of this compound from 1,3-Dibromo-5-fluorobenzene presents a classic challenge in regioselectivity. The starting material is an electron-deficient aromatic ring due to the presence of three electron-withdrawing halogen atoms. This deactivation renders traditional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, less favorable.

Therefore, a more robust and regioselective strategy is required. Directed ortho-Metalation (DoM) emerges as the superior approach. This methodology relies on the ability of a heteroatom-containing substituent to direct the deprotonation of the adjacent ortho position by a strong organolithium base. In the case of 1,3-Dibromo-5-fluorobenzene, the fluorine atom serves as a moderate, yet effective, directing group for this lithiation.

Mechanistic Rationale and Regioselectivity

The regioselectivity of the DoM of 1,3-Dibromo-5-fluorobenzene is governed by the directing ability of the substituents. Fluorine is a well-established ortho-directing group in lithiation reactions.[1][2] This is attributed to the coordination of the Lewis acidic lithium base to the Lewis basic fluorine atom, which positions the base for the abstraction of a proton from the adjacent C-H bond.

The two bromine atoms, while also possessing lone pairs, are less effective directing groups compared to fluorine in this context. Furthermore, the inductive electron-withdrawing effect of the fluorine atom increases the acidity of the ortho protons, making them more susceptible to deprotonation.

In 1,3-Dibromo-5-fluorobenzene, the two positions ortho to the fluorine are C2 and C6. Both of these positions are also adjacent to a bromine atom. The lithiation is expected to occur preferentially at one of these positions. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the lithiated site, yielding the desired this compound.

It is crucial to perform the reaction at low temperatures (typically -78 °C) to prevent potential side reactions, such as lithium-halogen exchange, which can be competitive with deprotonation, especially with aryl bromides.[2]

Experimental Protocol: Synthesis via Directed ortho-Metalation

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 1,3-Dibromo-5-fluorobenzene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,3-Dibromo-5-fluorobenzene | ≥98% | Commercially Available | --- |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from sodium/benzophenone |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves |

| Diethyl ether | Anhydrous | Commercially Available | --- |

| Saturated aq. NH₄Cl | --- | Prepared in-house | --- |

| Saturated aq. NaCl (Brine) | --- | Prepared in-house | --- |

| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially Available | --- |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Hexanes and Ethyl Acetate | HPLC grade | Commercially Available | For chromatography |

Step-by-Step Methodology

Caution: This reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Organolithium reagents are pyrophoric and should be handled with extreme care.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

-

Initial Solution: The flask is charged with anhydrous tetrahydrofuran (THF) (e.g., 100 mL for a 10 mmol scale reaction) and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Starting Material: 1,3-Dibromo-5-fluorobenzene (1.0 equivalent) is added to the cold THF via syringe.

-

ortho-Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for an additional 1-2 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Expected Yield and Characterization

While a specific yield for this exact transformation is not widely reported, similar ortho-lithiation and formylation reactions of halogenated aromatics typically proceed in moderate to good yields, ranging from 50% to 80%.

The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the presence and position of the aldehyde proton and the remaining aromatic protons.

-

¹³C NMR: To identify the carbonyl carbon and the substituted aromatic carbons.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

Mass Spectrometry: To determine the molecular weight and isotopic pattern characteristic of a dibrominated compound.

Visualization of the Synthesis Route

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical pathway for the synthesis of the target molecule.

Conclusion

The Directed ortho-Metalation of 1,3-Dibromo-5-fluorobenzene followed by formylation with N,N-dimethylformamide represents a highly effective and regioselective strategy for the synthesis of this compound. This technical guide has outlined the theoretical basis for this approach and provided a detailed experimental protocol to facilitate its successful implementation in a laboratory setting. The resulting product is a valuable building block for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation synergy. Chemical Reviews, 90(6), 879–933. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

-

Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction− A Point of Departure for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 2,4-Dibromo-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined data for this specific isomer, this document integrates computed data with empirical knowledge from closely related analogs to offer a robust predictive profile. We will delve into its core physicochemical characteristics, spectroscopic signature, and essential safety protocols, providing a foundational resource for its application in research and development.

Molecular Structure and Core Identifiers

This compound is a substituted benzaldehyde with the chemical formula C₇H₃Br₂FO. Its structure, featuring two bromine atoms and a fluorine atom on the aromatic ring in addition to the aldehyde functional group, imparts a unique combination of steric and electronic properties that are crucial for its reactivity and physical behavior.

The strategic placement of the halogen atoms influences the electron density of the aromatic ring and the reactivity of the aldehyde group. The fluorine atom at position 6, ortho to the aldehyde, and a bromine atom at position 2, also ortho, create a sterically hindered environment around the formyl group. The bromine atom at position 4 exerts a significant electron-withdrawing effect, further modulating the molecule's overall properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 205683-34-7 | [ChemScene][2] |

| Molecular Formula | C₇H₃Br₂FO | [ChemScene][2] |

| Molecular Weight | 281.91 g/mol | [ChemScene][2] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)Br | [PubChem][1] |

| InChI Key | NPIPUNOMXYMQHZ-UHFFFAOYSA-N | [Sigma-Aldrich][3] |

Physicochemical Properties: A Predictive Analysis

| Property | Predicted/Supplier Value | Notes and Comparative Insights |

| Physical Form | Solid | [Sigma-Aldrich][3] |

| Melting Point | Not available | The related compound, 2-bromo-6-fluorobenzaldehyde, has a reported melting point in the range of 43-47 °C. The addition of a second bromine atom in the 4-position would be expected to increase the molecular weight and potentially lead to a higher melting point due to stronger intermolecular forces. |

| Boiling Point | Not available | Due to its relatively high molecular weight and polarity, a high boiling point is expected. |

| Density | Not available | |

| Solubility | Not available | Based on its structure, it is predicted to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| pKa | Not available | The aldehyde proton is not typically acidic. |

| LogP | 3.1632 | [ChemScene][2]. The positive LogP value indicates a lipophilic character, suggesting preferential partitioning into nonpolar environments. |

Spectroscopic Characterization: An Interpretive Guide

While experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on the known spectra of analogous compounds and the fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet is anticipated between δ 9.5 and 10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 5 will likely be coupled to the proton at position 3, and both will show coupling to the fluorine at position 6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm is characteristic of the aldehyde carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons attached to the electronegative halogens will be significantly influenced. The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the aldehyde and the substituted aromatic ring.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-Br Stretch: Absorptions for the C-Br bonds are expected in the fingerprint region, typically between 500 and 690 cm⁻¹.

-

C-F Stretch: A strong band for the C-F stretch is anticipated in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 280, 282, and 284, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Physical Property Determination

For novel compounds like this compound, the experimental determination of its physical properties is crucial for its characterization and application. Below are standard, reliable protocols for determining melting point and solubility.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range.

-

Accurate Determination: With a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Sources

A Comprehensive Safety & Handling Guide for 2,4-Dibromo-6-fluorobenzaldehyde

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 2,4-Dibromo-6-fluorobenzaldehyde (CAS No. 205683-34-7). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide a framework of practical, field-proven protocols grounded in the principles of chemical causality and risk mitigation. As a key building block in organic synthesis, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.

Core Chemical Identity and Physicochemical Profile

This compound is a poly-halogenated aromatic aldehyde. Its reactivity and toxicological profile are dictated by the interplay of the electron-withdrawing aldehyde group and the halogen substituents on the aromatic ring. The data presented below forms the foundational knowledge for risk assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 205683-34-7 | [1][2][3] |

| Molecular Formula | C₇H₃Br₂FO | [1][3] |

| Molecular Weight | 281.90 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, Inert Atmosphere, Keep in Dark Place | [2] |

GHS Hazard Analysis: Decoding the Risks

The Globally Harmonized System (GHS) provides a universal framework for communicating the intrinsic hazards of a chemical. For this compound, the classification necessitates a high degree of caution during all handling procedures.

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[3]

-

The following table details the specific hazard (H) and precautionary (P) statements associated with this compound, which form the basis for all subsequent safety protocols.

| GHS Code | Statement | Causality and Scientific Rationale |

| H302 | Harmful if swallowed | [1][4] The compound can be absorbed through the gastrointestinal tract, leading to systemic toxicity. |

| H312 | Harmful in contact with skin | [1] Dermal absorption is a significant route of exposure, potentially leading to systemic effects. |

| H315 | Causes skin irritation | [1][3][4] The chemical's structure can disrupt the lipid barrier of the skin, leading to local inflammation, redness, and discomfort. |

| H319 | Causes serious eye irritation | [1][3][4] Direct contact with the mucous membranes of the eyes can cause significant inflammation, pain, and potential damage. |

| H332 | Harmful if inhaled | [1] As a solid powder, fine particulates can be aerosolized and inhaled, causing damage to the respiratory tract and allowing for systemic absorption. |

| H335 | May cause respiratory irritation | [3][4] Inhaled particles can cause localized inflammation in the nose, throat, and lungs, leading to coughing and shortness of breath. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][4][5] This is a primary prevention step to mitigate the risks associated with H332 and H335. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][4][5] This measure directly addresses the dermal (H312, H315) and ocular (H319) hazards. |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [3][6] Immediate and thorough washing is critical to decontaminate the skin and minimize absorption and irritation. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][5][6] This protocol is designed to physically remove the chemical from the eye surface and dilute any remaining substance to minimize damage. |

Proactive Safety Protocols: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and protects the researcher from inhalation, which is a primary exposure risk.[7][8]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][8] Their proximity is critical for an effective emergency response.

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks. The following workflow provides a decision-making framework.

Caption: PPE selection workflow based on the experimental task.

Protocol: Donning and Doffing PPE for Handling Halogenated Solids

-

Pre-Donning: Inspect all PPE for damage (e.g., holes in gloves, cracks in goggles).

-

Donning Sequence:

-

Put on the lab coat and fasten it completely.

-

Put on safety goggles. If a significant splash risk exists, add a face shield over the goggles.

-

Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

-

-

Doffing Sequence (to prevent self-contamination):

-

Remove outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

-

Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior is contained inward.

-

Remove the face shield and safety goggles.

-

Remove the inner pair of gloves using the same technique as before.

-

Wash hands thoroughly with soap and water for at least 20 seconds.[4][8]

-

Standard Operating Procedure for Safe Handling and Storage

Adherence to a strict SOP is crucial for minimizing exposure and preventing accidents.

Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

-

Weighing: Tare the balance with a clean weigh boat. Carefully use a dedicated spatula to transfer the solid from the reagent bottle to the weigh boat. Avoid any actions that could generate dust.

-

Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. Use a solvent-wetted kimwipe to clean the spatula and any residual powder from the weigh boat into the vessel to ensure a quantitative transfer and to decontaminate surfaces.

-

Post-Handling: Tightly cap the reagent bottle. Decontaminate the spatula and the work surface within the fume hood.

Storage Protocol

-

Conditions: Store the container in a cool, dry, dark, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[2][7]

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[2]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[7][9][10] Keep it segregated from food and drink.[6]

Emergency Response Framework

Rapid and correct response during an emergency can significantly alter the outcome. All personnel must be familiar with these procedures.

Emergency Response Decision Tree

Caption: Decision tree for responding to common laboratory emergencies.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[4][6]

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7] A water spray can be used to cool containers.

-

Specific Hazards: Combustion will produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6][8]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8]

Stability, Reactivity, and Disposal

-

Chemical Stability: The compound is stable under the recommended storage conditions.

-

Conditions to Avoid: Avoid generating dust, and keep away from heat and all sources of ignition.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could initiate vigorous or exothermic reactions.[9][10]

-

Hazardous Decomposition Products: Thermal decomposition can release hazardous gases such as CO, CO₂, HBr, and HF.[6][8]

Protocol: Waste Disposal

-

Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be classified as hazardous chemical waste.

-

Containment: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: The material must be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the drain or in general trash.[7] All disposal practices must comply with local, state, and federal regulations.[8]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its significant hazard profile. A comprehensive understanding and diligent application of the protocols outlined in this guide are not merely procedural formalities; they are the bedrock of a safe and effective research environment. By integrating the principles of risk assessment, engineering controls, and rigorous personal protection, researchers can confidently and safely harness the synthetic potential of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 205683-34-7 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

2,4-Dibromo-6-fluorobenzaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its chemical reactivity and the properties of its derivatives are dictated by the unique electronic and steric environment created by the three substituents on the benzene ring: a formyl group (-CHO), a fluorine atom (-F), and two bromine atoms (-Br).

Accurate structural elucidation and purity assessment of this compound are paramount for its effective use. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1] This guide provides a detailed analysis of the expected spectral data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The content is structured to provide not only the data but also the underlying principles and experimental causality, reflecting the perspective of a Senior Application Scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound (C₇H₃Br₂FO), we anticipate distinct signals for the aldehydic proton and the two remaining aromatic protons, as well as for the seven unique carbon atoms.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing nature of the carbonyl group and the halogens. Aromatic protons typically resonate in the range of 6.5-8.5 ppm, while aldehydic protons are found much further downfield, between 9 and 10 ppm.[2][3][4]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H (H1) | ~10.2 | Singlet (s) | - | 1H |

| Aromatic-H (H5) | ~7.9 | Doublet of doublets (dd) | J(H-H) ≈ 2.0, J(H-F) ≈ 6.0 | 1H |

| Aromatic-H (H3) | ~7.7 | Doublet (d) | J(H-H) ≈ 2.0 | 1H |

Interpretation and Causality:

-

Aldehydic Proton (H1): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl (C=O) bond, placing its signal significantly downfield around 10.2 ppm.[4][5] It is expected to appear as a sharp singlet as it has no adjacent proton neighbors to couple with.

-

Aromatic Protons (H3, H5): The two aromatic protons are in different chemical environments. H5 is positioned between a bromine and a hydrogen atom and is also subject to coupling with the fluorine atom four bonds away (meta-coupling). This results in a doublet of doublets. H3 is adjacent to two bromine atoms and will appear as a doublet due to coupling with H5. The precise chemical shifts are influenced by the combined electronic effects of all substituents on the ring.[2][6]

Caption: Predicted ¹H NMR couplings for this compound.

¹³C NMR Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will display seven signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are typically found between 120-150 ppm, while the carbonyl carbon of an aldehyde is significantly downfield, often appearing between 190-215 ppm.[3][5][7]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature / Coupling |

| C=O (C1) | ~188 | Carbonyl carbon |

| C-F (C6) | ~162 | Large ¹J(C-F) coupling (~250 Hz) |

| C-H (C5) | ~135 | |

| C-Br (C2) | ~130 | |

| C-H (C3) | ~128 | |

| C-CHO (C1') | ~125 | |

| C-Br (C4) | ~120 |

Interpretation and Causality:

-

Carbonyl Carbon (C1): Similar to its attached proton, the carbonyl carbon is highly deshielded and appears at the lowest field (~188 ppm).[5]

-

Aromatic Carbons: The positions of the aromatic carbon signals are determined by the substituent effects. The carbon directly bonded to the highly electronegative fluorine (C6) will be the most downfield of the ring carbons and will appear as a doublet with a large one-bond C-F coupling constant.[8] The carbons bonded to bromine (C2, C4) will also have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The remaining carbons (C1', C3, C5) will resonate at positions determined by the additive effects of all substituents.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic absorptions will be those associated with the aldehyde group and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |